Product packaging for 6,10-dimethylundec-5-en-2-one(Cat. No.:CAS No. 17948-58-2)

6,10-dimethylundec-5-en-2-one

Cat. No.: B6175246
CAS No.: 17948-58-2
M. Wt: 196.3
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Description

6,10-Dimethylundec-5-en-2-one is an unsaturated ketone that serves as a valuable intermediate in sophisticated organic synthesis workflows. This compound is of significant interest in the field of fragrance and flavor chemistry, where its structure is a key building block for the creation of complex scent molecules. Scientific literature describes its utility as a precursor in synthetic pathways, for instance, in the synthesis of related structures like 6,10-dimethylundec-3-en-2-one through catalytic hydrogenation processes . The molecular formula of this compound is C13H24O, characteristic of its structure featuring a ketone group and an unsaturated chain . Researchers value this compound for its role in exploring selective hydrogenation reactions and for the development of novel synthetic methodologies in fine chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, consulting relevant material safety data sheets before use.

Properties

CAS No.

17948-58-2

Molecular Formula

C13H24O

Molecular Weight

196.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6,10 Dimethylundec 5 En 2 One

Established Laboratory Synthesis Routes

Synthesis from 3,7-Dimethyloct-1-en-3-ol and 2-Methoxyprop-1-ene

A notable synthetic route to 6,10-dimethylundec-5-en-2-one involves the reaction of 3,7-dimethyloct-1-en-3-ol with 2-methoxyprop-1-ene. This transformation is a variation of the Claisen rearrangement, specifically the Saucy-Marbet rearrangement, which is a powerful tool for the formation of carbon-carbon bonds. In this reaction, the allylic alcohol, 3,7-dimethyloct-1-en-3-ol, reacts with the enol ether, 2-methoxyprop-1-ene, typically under thermal conditions or with acid catalysis.

The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an intermediate vinyl ether. The initial step is the formation of this vinyl ether from the alcohol and 2-methoxyprop-1-ene. Upon heating, this intermediate undergoes a concerted rearrangement where a new carbon-carbon bond is formed between the C3 of the allyl group and the C1 of the vinyl group, while the C-O bond of the ether cleaves. This rearrangement is followed by the elimination of methanol (B129727) to yield the target ketone, this compound. The Saucy-Marbet rearrangement is particularly useful in terpenoid synthesis due to its stereospecificity, where the stereochemistry of the starting allylic alcohol can influence the stereochemistry of the final product. researchgate.netchem-station.com

Preparation from Linalool (B1675412) via Carroll Rearrangement (for 6,10-dimethylundeca-5,9-dien-2-one (B7823196) and related compounds)

The Carroll rearrangement provides another effective method for synthesizing γ,δ-unsaturated ketones, such as the closely related compound 6,10-dimethylundeca-5,9-dien-2-one (geranylacetone). This reaction involves the thermal rearrangement of a β-keto allyl ester. In the context of synthesizing geranylacetone (B162166), the tertiary allylic alcohol linalool is a common starting material.

The process begins with the formation of the acetoacetate (B1235776) ester of linalool. This is typically achieved by reacting linalool with diketene (B1670635) or by transesterification with ethyl acetoacetate. Upon heating, this ester undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, similar to the Claisen rearrangement, to form an intermediate β-keto acid. This intermediate is unstable and readily undergoes decarboxylation to yield the final product, geranylacetone. The reaction can be carried out under thermal conditions or, more mildly, with the use of a base. The Carroll rearrangement is a classic method in terpene chemistry and has been widely employed in the industrial synthesis of various fragrance and flavor compounds.

Other Reported Synthetic Pathways and Precursors

Beyond the specific routes mentioned above, this compound and its analogs have been synthesized from various other precursors. One such precursor is myrcene, which can be converted to geranyl chloride and its isomers through the addition of hydrogen chloride. These chlorides can then react with ethyl acetoacetate, followed by hydrolysis and decarboxylation, to produce geranylacetone.

Another important precursor is geraniol (B1671447). Synthesis from geraniol allows for the construction of various bifunctional derivatives that can be further elaborated into the target ketone. Additionally, citronellol (B86348) has been utilized as a starting material, for instance, in a multi-step synthesis where a key step involves the Wacker oxidation of a terminal double bond. These alternative pathways offer flexibility in terms of starting material availability and the potential for structural modifications.

PrecursorKey ReactionsProduct
MyrceneAddition of HCl, reaction with ethyl acetoacetate, hydrolysis, decarboxylation6,10-Dimethylundeca-5,9-dien-2-one
GeraniolMulti-step conversionThis compound derivatives
CitronellolWacker Oxidation, reduction3,7-Dimethyl-7-methoxyoctan-2-ol (related structure)

Asymmetric Synthesis and Stereochemical Control

Enantioselective Approaches to Chiral Derivatives and Intermediates

The synthesis of chiral derivatives and intermediates of this compound is an area of significant interest, particularly for applications where specific stereoisomers are required. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses of this compound are not extensively detailed in readily available literature, general strategies in asymmetric synthesis are applicable. scispace.comnih.govresearchgate.net

These strategies often involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric versions of the Claisen and Carroll rearrangements have been developed using chiral catalysts to induce enantioselectivity. pugetsound.edu Furthermore, enzymatic resolutions, particularly using lipases, have proven effective in separating enantiomers of racemic alcohols that serve as precursors in terpenoid synthesis. mdpi.com These methods allow for the preparation of enantioenriched building blocks that can then be converted to the desired chiral ketone. The development of organocatalytic methods also presents a promising avenue for the asymmetric synthesis of terpenoids and their derivatives. researchgate.net

Isomer Separation Techniques for E/Z Isomers

This compound possesses a double bond at the C5 position, which can exist as either the E (trans) or Z (cis) isomer. The separation of these geometric isomers is often a crucial step in obtaining a pure compound. Various chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of E/Z isomers. The choice of stationary phase is critical, with C18 columns being commonly used. Method development often involves optimizing the mobile phase composition to achieve sufficient resolution between the isomers.

Another effective technique involves the use of silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions interact with the π-electrons of the double bond, and this interaction is often different for the E and Z isomers, allowing for their separation by column chromatography. This method has been successfully applied to the separation of various terpenoid isomers. Preparative gas chromatography can also be utilized for the separation of volatile isomers on a larger scale. The selection of the appropriate separation technique depends on the scale of the synthesis and the physical properties of the isomers. researchgate.net

TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a stationary and mobile phase.Separation of E/Z isomers of various organic compounds.
Silver Nitrate Impregnated Silica Gel ChromatographyDifferential complexation of silver ions with the π-bonds of the isomers.Separation of unsaturated compounds, including terpenoid E/Z isomers.
Preparative Gas ChromatographySeparation based on boiling point and interaction with the stationary phase.Separation of volatile isomers on a preparative scale.

Enzymatic and Biocatalytic Synthesis Considerations

The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. A significant advancement in this area is the biocatalytic reduction of pseudoionone (B86502) to geranylacetone.

One of the most promising methods involves the use of ene-reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family. Specifically, the ene-reductase OYE1 from Saccharomyces pastorianus has been successfully employed for the regio- and stereoselective 1,4-mono-reduction of pseudoionone. d-nb.inforesearchgate.net This biotransformation can be carried out using Escherichia coli as a host for the overexpression of the enzyme. d-nb.inforesearchgate.net A notable advantage of this whole-cell biocatalytic system is the potential to circumvent the need for organic cosolvents, which are often required to solubilize hydrophobic substrates like pseudoionone in aqueous media. d-nb.info

High substrate concentrations of up to 200 mM have been tolerated in these systems, achieving excellent conversions. d-nb.inforesearchgate.net For instance, at a 100 mM concentration of pseudoionone, conversions greater than 99% have been reported. d-nb.info On a larger scale, a 0.5 g reaction has been demonstrated to proceed to completion (>99% conversion) with an isolated yield of 80%. d-nb.inforesearchgate.net

Enzyme/BiocatalystSubstrateKey Reaction ParametersConversionIsolated YieldReference
Ene-reductase (OYE1 from S. pastorianus) in E. coliPseudoionone100 mM substrate, aqueous buffer, 30°C, 24h>99%80% (on 0.5g scale) d-nb.inforesearchgate.net
Ene-reductase (OYE1 from S. pastorianus) in E. coliPseudoionone200 mM substrate, aqueous buffer with 20% DMSO, 30°C, 24h80%Not Reported d-nb.inforesearchgate.net
Ene-reductase from Zymomonas mobilis (NCR)(E,E)-pseudoiononeNot specifiedSelective for (E,E) isomerNot Reported d-nb.inforesearchgate.net

Furthermore, the biotransformation of related terpenoids suggests other potential enzymatic routes. For example, the transformation of geranyl acetate (B1210297) to geraniol is catalyzed by an esterase found in palmarosa, indicating the feasibility of enzymatic reactions on similar molecular backbones. While not a direct synthesis, this opens avenues for exploring lipase-catalyzed reactions that could mimic traditional chemical syntheses under milder conditions.

Novel Synthetic Strategies and Future Directions in Chemical Synthesis

While biocatalysis presents a promising green alternative, research into novel chemical synthetic strategies continues to evolve, focusing on improving efficiency, selectivity, and sustainability.

The classical method for synthesizing this compound is the Carroll rearrangement, a thermal rearrangement of a β-keto allyl ester. wikipedia.orgalfa-chemistry.com This reaction, however, often requires high temperatures. wikipedia.org A significant advancement has been the development of a palladium-catalyzed version of the Carroll rearrangement. This transition metal-catalyzed approach proceeds under much milder conditions, involving an intermediate allyl cation/carboxylate organometallic complex. wikipedia.org This not only reduces the energy requirements of the synthesis but can also lead to improved selectivity.

Future directions in the chemical synthesis of terpenoids like this compound are increasingly pointing towards the adoption of innovative technologies such as flow chemistry. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govdurham.ac.uk The development of continuous flow systems for enzyme-catalyzed reactions, known as flow biocatalysis, is also a rapidly advancing field that combines the benefits of enzymatic selectivity with the efficiency of continuous processing. nih.gov For terpenoid synthesis, segmented flow systems have been shown to achieve quantitative yields by optimizing mass transfer without causing enzyme deactivation. nih.gov

The exploration of new and more efficient catalysts remains a key area of research. While traditional methods for the Carroll rearrangement have utilized catalysts like aluminum isopropoxide, the focus is shifting towards developing more robust and environmentally friendly catalytic systems. researchgate.netchemicalbook.com This includes the investigation of novel metal catalysts that can operate under milder conditions and with higher selectivity, further bridging the gap between traditional chemical synthesis and greener chemical processes. mdpi.commdpi.com

Chemical Reactivity and Transformations of 6,10 Dimethylundec 5 En 2 One

Hydrogenation and Reduction Reactions (e.g., to 6,10-dimethylundecan-2-one)

The carbon-carbon double bond and the carbonyl group in 6,10-dimethylundec-5-en-2-one are both susceptible to reduction, typically through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond and/or the carbonyl group in the presence of a metal catalyst. The selectivity of the reduction—that is, whether the double bond, the carbonyl group, or both are reduced—can be controlled by the choice of catalyst and reaction conditions such as temperature and pressure.

Commonly employed catalysts for such hydrogenations include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). masterorganicchemistry.com Raney nickel, a porous nickel catalyst, is particularly effective for the hydrogenation of a wide range of functional groups, including alkenes and ketones. acs.orgwikipedia.org The hydrogenation of this compound over a suitable catalyst leads to the saturation of the double bond, yielding 6,10-dimethylundecan-2-one. Further reduction of the ketone group would produce the corresponding secondary alcohol, 6,10-dimethylundecan-2-ol.

The process of catalytic hydrogenation typically involves the adsorption of hydrogen gas onto the surface of the metal catalyst, where the H-H bond is weakened. The organic substrate then coordinates to the catalyst surface, allowing for the stepwise addition of hydrogen atoms to the double bond or carbonyl group. researchgate.net

Reaction TypeReactantReagents and ConditionsProductNotes
Catalytic HydrogenationThis compoundH₂, Raney Nickel Catalyst6,10-Dimethylundecan-2-oneSelective reduction of the C=C double bond.
Full ReductionThis compoundH₂, High Pressure/Temperature, Catalyst (e.g., PtO₂)6,10-Dimethylundecan-2-olReduction of both the C=C double bond and the C=O group.
Table 1: Hydrogenation and Reduction Reactions of this compound.

Ketal Formation and Hydrolysis

The carbonyl group of this compound can be protected by converting it into a ketal. This reaction is typically acid-catalyzed and involves the reaction of the ketone with a diol, such as ethylene (B1197577) glycol. youtube.com The formation of the cyclic ketal is a reversible process. The equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. caltech.edu

This protection strategy is crucial in multi-step syntheses where the carbonyl group needs to be preserved while other parts of the molecule undergo reaction. The ketal is stable under neutral and basic conditions but can be easily hydrolyzed back to the ketone by treatment with aqueous acid. youtube.com

ReactionReactantReagentsProductKey Features
Ketal FormationThis compoundEthylene glycol, Acid catalyst (e.g., p-TsOH)2-(5,9-dimethylundec-4-en-1-yl)-2-methyl-1,3-dioxolaneProtection of the carbonyl group. Reversible reaction.
Ketal Hydrolysis2-(5,9-dimethylundec-4-en-1-yl)-2-methyl-1,3-dioxolaneAqueous acid (e.g., HCl)This compoundDeprotection of the carbonyl group.
Table 2: Ketal Formation and Hydrolysis of this compound.

Oxidation and Ozonolysis Pathways

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). chemistrysteps.comyoutube.com These reactions break the double bond and replace it with carbonyl functionalities.

Ozonolysis is a powerful method for cleaving alkenes. yale.edu The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable ozonide. The work-up conditions following the ozonolysis determine the final products. A reductive work-up, often using dimethyl sulfide (B99878) (CH₃)₂S or zinc and water, yields aldehydes or ketones. An oxidative work-up, typically with hydrogen peroxide (H₂O₂), results in carboxylic acids or ketones. researchgate.net

For this compound, ozonolysis with a reductive work-up would cleave the C5=C6 double bond to yield two smaller carbonyl compounds.

Oxidative cleavage with hot, concentrated potassium permanganate is a more vigorous reaction that also cleaves the double bond, typically yielding carboxylic acids and ketones. chemistrysteps.com

ReactionReactantReagents and ConditionsExpected Products
Ozonolysis (Reductive Work-up)This compound1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S4-Oxopentanal and 5-methylhexan-2-one
Ozonolysis (Oxidative Work-up)This compound1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂4-Oxopentanoic acid and 5-methylhexan-2-one
Oxidative Cleavage with KMnO₄This compoundKMnO₄, H₂O, heat4-Oxopentanoic acid and 5-methylhexan-2-one
Table 3: Oxidation and Ozonolysis of this compound.

Derivatization for Complex Molecule Synthesis

This compound and its isomer geranylacetone (B162166) are valuable building blocks in the synthesis of more complex natural products and biologically active molecules. google.com A significant application of geranylacetone is in the industrial synthesis of Vitamin E (α-tocopherol). researchgate.net The synthesis involves the reaction of trimethylhydroquinone (B50269) with isophytol, for which geranylacetone is a key precursor. frontiersin.orgfrontiersin.orgnih.gov

Furthermore, geranylacetone can be derivatized to synthesize other important terpenoids. For instance, it can be converted to farnesol, a 15-carbon sesquiterpene alcohol, through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain. nih.govacs.orgresearchgate.net Farnesol and its pyrophosphate derivative are crucial intermediates in the biosynthesis of steroids, carotenoids, and other terpenoids. wikipedia.org

The versatility of this compound as a synthetic intermediate stems from the ability to selectively manipulate its double bond and carbonyl group to build more elaborate molecular architectures.

PrecursorKey TransformationTarget Molecule ClassExample
GeranylacetoneChain elongation and reductionVitaminsVitamin E (via Isophytol)
GeranylacetoneWittig or Horner-Wadsworth-Emmons reactionSesquiterpenoidsFarnesol
Table 4: Derivatization of Geranylacetone (Isomer of this compound) in Complex Molecule Synthesis.

Role As a Synthetic Intermediate in Natural Product and Analog Synthesis

Precursor to (6R,10R)-6,10,14-Trimethylpentadecan-2-one for Tocopherol Synthesis

One of the most significant applications of 6,10-dimethylundec-5-en-2-one is its role as a precursor in the synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one. This latter compound is a crucial intermediate in the industrial synthesis of α-tocopherol, the most biologically active form of vitamin E. The synthesis is a multi-step process designed to efficiently produce the desired chiral product from a mixture of stereoisomers of the starting material. Current time information in Kashmir Division, IN.

The general synthetic pathway involves the transformation of this compound to introduce the additional methyl groups and establish the correct stereochemistry at the C6 and C10 positions. This conversion is a critical step in building the side chain of tocopherols. The (6R,10R)-6,10,14-trimethylpentadecan-2-one is then further elaborated to generate the final tocopherol structure. The importance of this process lies in the high demand for synthetic vitamin E for use in pharmaceuticals, dietary supplements, and as a food additive.

Table 1: Key Intermediates in Tocopherol Synthesis

Compound NameChemical FormulaRole in Synthesis
This compoundC₁₃H₂₄OStarting precursor
(6R,10R)-6,10,14-Trimethylpentadecan-2-oneC₁₈H₃₆OKey chiral intermediate
α-TocopherolC₂₉H₅₀O₂Final Vitamin E product

Applications in the Synthesis of Terpenoid Derivatives

As a sesquiterpenoid itself, this compound is structurally related to a vast class of natural products. Terpenoids are known for their diverse biological activities and are often targets for chemical synthesis. nih.gov In principle, the chemical structure of this compound makes it a plausible starting material for the synthesis of other more complex terpenoid derivatives. Its carbon backbone can be modified and functionalized to build various cyclic and acyclic terpenoid structures.

However, a comprehensive review of available literature did not yield specific, well-documented examples of this compound being used as a key intermediate in the synthesis of other named terpenoid derivatives. While the potential for such applications exists, it does not appear to be a widely reported strategy in the field of terpene synthesis.

Strategic Use in Total Synthesis Approaches

The total synthesis of complex natural products often relies on the strategic use of readily available and versatile building blocks. The structure of this compound, with its ketone functionality and alkene group, offers handles for various chemical transformations, making it a potentially useful chiron for total synthesis.

Despite this potential, there is a lack of specific examples in the scientific literature detailing the strategic use of this compound in the total synthesis of complex natural products beyond its established role in tocopherol synthesis. While many innovative strategies are employed in total synthesis, the application of this particular compound as a key strategic element in broader synthetic campaigns is not prominently featured in published research.

Biological Roles and Interactions Non Human Focus

Occurrence as a Metabolite in Plants and Microorganisms

Geranylacetone (B162166) has been identified as a metabolite in a diverse range of biological systems, from higher plants to unicellular microorganisms.

In the plant kingdom, it is a known flavor and aroma component in numerous species, including mango, tomato, and rice. wikipedia.org It is also a constituent of essential oils from various plants such as African lemon, mint, and passionflower. foreverest.netebi.ac.uk

Among microorganisms, the yeast Saccharomyces cerevisiae is known to produce geranylacetone as a metabolite. nih.gov Research has also documented the concentration of this ketone in recombinant cultures of S. cerevisiae. researchgate.net The genus Streptomyces, a group of bacteria renowned for their complex secondary metabolism, produces a vast number of terpenoid compounds. frontiersin.orgmdpi.com While geranylacetone is not specifically highlighted as a common product, these bacteria possess the fundamental biosynthetic pathways, such as the mevalonate (B85504) and MEP pathways, necessary for producing terpenoid precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from which compounds like geranylacetone are derived. nih.gov

Table 1: Documented Occurrence of Geranylacetone as a Natural Metabolite
Organism TypeSpecific ExamplesRole/ContextCitations
PlantsTomato, Mango, Rice, Tea, PassionflowerFlavor and aroma component; constituent of essential oils wikipedia.orgforeverest.net
Fungi (Yeast)Saccharomyces cerevisiaeMetabolite nih.gov
BacteriaStreptomyces (genus)Possess general pathways for producing diverse terpenoids frontiersin.orgnih.gov

Involvement in Plant Volatile Organic Compound Profiles

Volatile organic compounds (VOCs) are crucial for a plant's interaction with its environment, mediating processes from pollinator attraction to herbivore defense. Geranylacetone is a component of these complex VOC profiles in many plant species. ebi.ac.uk Its release into the atmosphere contributes to the characteristic scent of the plant. Beyond direct biosynthesis, geranylacetone can also be formed through the abiotic degradation of larger plant molecules. For instance, it is known to be a product of the degradation of vegetable matter by ozone. wikipedia.org As a VOC, it can act as an airborne chemical signal, influencing the behavior of organisms in its vicinity.

Relation to Insect Semiochemicals and Pheromone Research

Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl While 6,10-dimethylundec-5-en-2-one itself is not widely cited as a pheromone, its isomer geranylacetone has a well-documented role in insect chemical communication, acting as both a deterrent and an attractant.

Research has shown that geranylacetone exhibits deterrent activity against the bark beetle Ips subelongatus and repellent effects on the green peach aphid, Myzus persicae. nih.gov Conversely, it has been identified as a behaviorally active component in the aggregation pheromone of the common bed bug, Cimex lectularius. oup.com This dual role highlights the context-dependent nature of semiochemicals in insect ecology.

Geranylacetone can serve as a building block for other semiochemicals. In certain species of longhorn beetles (family Cerambycidae), it is considered a likely biosynthetic precursor to fuscumol, another important pheromone component. It is also a degradation product of carotenoids, and its subsequent release from plants can play a role in signaling and plant-herbivore interactions. researchgate.netnih.gov

The chemical structure of geranylacetone is similar to that of other ketones that have significant ecological roles. These structural analogs often elicit similar or related behavioral responses in insects.

Nerylacetone (B1225463) : This cis-isomer of geranylacetone is also a natural sesquiterpenoid found in plant essential oils and is studied for its effects on insect behavior, such as its antifeedant properties against aphids. nih.gov

Fuscumol : This alcohol is a pheromone component for several longhorn beetle species. It often works in conjunction with geranylacetone, forming a "pheromone motif" that mediates aggregation and mating behaviors.

6-Methyl-5-hepten-2-one : Also known as sulcatone, this smaller ketone is a well-known semiochemical. It is an essential component of the odor of a bed bug's refuge and is recognized by their olfactory systems. oup.com It is also a biogenic VOC emitted by various plants. oecd.org

Table 2: Comparison of Geranylacetone and Related Semiochemicals
CompoundChemical ClassEcological RoleExample Organism(s)Citations
GeranylacetoneAcyclic KetoneDeterrent, Repellent, Pheromone ComponentIps subelongatus, Myzus persicae, Cimex lectularius nih.govoup.com
NerylacetoneAcyclic Ketone (Isomer)AntifeedantMyzus persicae nih.gov
FuscumolAcyclic AlcoholPheromone ComponentLonghorn Beetles (Cerambycidae)
6-Methyl-5-hepten-2-one (Sulcatone)Acyclic KetonePheromone/KairomoneCimex lectularius, various plants oup.comoecd.org

Biosynthetic Pathways and Precursors in Biological Systems

The formation of geranylacetone and related acyclic terpenoid ketones in nature primarily occurs through the oxidative cleavage of larger isoprenoid molecules, namely carotenoids. wikipedia.orgnih.gov

In plants, this process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govmdpi.com These enzymes break the double bonds within the carotenoid backbone (such as β-carotene) at specific locations, leading to the formation of a variety of smaller, often volatile, apocarotenoids, including geranylacetone. researchgate.net This degradation pathway is a key source of various aroma compounds in fruits and flowers.

In microorganisms, the fundamental building blocks for all terpenoids, IPP and DMAPP, are synthesized via two main pathways: the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov These five-carbon units are then assembled by prenyltransferase enzymes into larger precursors, which can be subsequently modified by other enzymes to produce the vast diversity of terpenoid structures found in nature.

Advanced Analytical Methodologies and Characterization

Chiral Analysis for Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity of 6,10-dimethylundec-5-en-2-one, a ketone with a stereogenic center at the C-6 position, is crucial for applications where stereochemistry influences its biological or sensory properties. Chiral gas chromatography (GC) is the predominant analytical technique for this purpose, employing chiral stationary phases (CSPs) to achieve separation of the stereoisomers.

The most effective and widely used CSPs for the enantioselective analysis of volatile compounds like this compound are based on derivatized cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, enabling differential interactions with the enantiomers of an analyte, which leads to different retention times and, thus, separation.

Detailed Research Findings:

Research into the chiral separation of terpene ketones, including structural analogs of this compound, has established that derivatized β- and γ-cyclodextrins offer excellent enantioselectivity. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions are critical for achieving baseline resolution of the enantiomers.

Key factors influencing the separation include:

Type of Cyclodextrin Derivative: The functional groups attached to the cyclodextrin rim significantly alter its chiral recognition capabilities. For ketones, phases with alkyl or acetyl derivatives often provide good separation.

Column Temperature: Lowering the oven temperature generally increases the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the CSP, which enhances enantioselectivity and improves resolution. However, this also leads to longer analysis times.

Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen, helium) and its linear velocity can impact the efficiency of the separation.

While specific application data for the direct chiral separation of this compound is not extensively published in readily available literature, the established methodologies for similar acyclic monoterpenoid ketones provide a strong basis for method development. The general approach involves using a capillary GC system equipped with a chiral column, such as one coated with a derivatized β-cyclodextrin stationary phase.

Below are representative data tables illustrating typical conditions and expected outcomes for the chiral GC analysis of similar terpene ketones, which would be adapted for this compound.

Table 1: Typical Chiral GC Column Specifications for Terpene Ketone Analysis This table is interactive. You can sort the data by clicking on the headers.

Feature Specification Purpose
Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin Provides chiral recognition for enantiomer separation.
Column Length 25 m - 30 m Longer columns provide higher resolution.
Internal Diameter 0.25 mm Standard for high-resolution capillary GC.

| Film Thickness | 0.25 µm | Affects retention and column capacity. |

Table 2: Representative Chromatographic Conditions for Chiral Separation This table is interactive. You can sort the data by clicking on the headers.

Parameter Condition Rationale
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Injector Temperature 250 °C Ensures complete vaporization of the sample.
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Flow Rate 1.0 - 1.5 mL/min Optimized for best efficiency and separation.
Oven Program Isothermal (e.g., 80-120°C) or Gradient Lower temperatures often improve chiral resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for quantification, MS for identification and confirmation.

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

Table 3: List of Compounds Mentioned

Compound Name Synonym(s)

Environmental Fate and Transformation

Degradation Pathways in Natural Environments

Once released into the environment, 6,10-dimethylundec-5-en-2-one is subject to various degradation processes that determine its persistence and potential impact. These pathways primarily involve atmospheric chemical reactions and microbial metabolism.

Ozonolysis and Atmospheric Reactions

As a volatile organic compound with carbon-carbon double bonds, this compound is susceptible to oxidation by key atmospheric radicals, including ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (•NO₃).

Ozonolysis: The reaction with ozone is a significant degradation pathway for unsaturated compounds like geranylacetone (B162166). This process involves the cleavage of the double bonds, leading to the formation of smaller, more oxidized products. The ozonolysis of terpenes, a class of compounds to which geranylacetone belongs, is known to contribute to the formation of secondary organic aerosols (SOA), which can have implications for air quality and climate. The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. These reactive intermediates can undergo further reactions in the atmosphere.

Reactions with Hydroxyl (•OH) Radicals: During the daytime, the hydroxyl radical is the most important oxidant in the troposphere. The reaction of •OH with geranylacetone is expected to be rapid, primarily involving the addition of the radical to the double bonds. This addition leads to the formation of a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to a variety of oxygenated products, including smaller ketones, aldehydes, and organic acids. For structurally similar compounds like geraniol (B1671447), reaction with •OH radicals leads to products such as acetone (B3395972) and 4-oxopentanal. researchgate.net

Reactions with Nitrate (•NO₃) Radicals: During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant. Similar to ozone and •OH radicals, •NO₃ is expected to react with geranylacetone via addition to the double bonds. This reaction initiates a series of steps that can lead to the formation of organic nitrates and other oxidized products. The atmospheric lifetime of geranylacetone will be influenced by the concentrations of these oxidants and will likely be relatively short, on the order of hours to days.

The atmospheric degradation of this compound is a complex process that contributes to the formation of various secondary pollutants and particulate matter. The specific products and their yields are dependent on atmospheric conditions such as the concentrations of NOx and other pollutants.

Microbial Degradation Processes

In soil and aquatic environments, microbial degradation is a crucial process for the removal of organic compounds. While specific studies on the complete microbial degradation of this compound are limited, research on related compounds provides insight into potential pathways.

One notable pathway involves the breakdown of larger terpenoid compounds. For instance, the bacterium Arthrobacter sp. has been shown to degrade squalene, a triterpene, into geranylacetone. nih.gov This indicates that microorganisms possess the enzymatic machinery to metabolize the carbon skeleton of geranylacetone. The initial step in this process is catalyzed by an oxygenase, which incorporates molecular oxygen into the substrate. nih.gov

The general microbial degradation of terpenes and terpenoids often involves initial oxidation reactions, such as hydroxylation, followed by ring cleavage (for cyclic terpenes) and further breakdown of the carbon chain through pathways like beta-oxidation. Ketones like geranylacetone could potentially be reduced to the corresponding alcohol before further degradation. The ultimate fate of the carbon from geranylacetone in microbial metabolism is its conversion to carbon dioxide and biomass. The efficiency of this biodegradation will depend on various environmental factors, including the microbial community present, temperature, pH, and the availability of nutrients and oxygen.

Presence and Dynamics in Environmental Matrices

This compound is introduced into the environment from both natural and anthropogenic sources, although natural emissions are considered to be the primary contributor.

Its presence as a natural product in various plants means it is directly released into the atmosphere and deposited onto soil and water surfaces. wikipedia.org Furthermore, its formation from the ozonolysis of other volatile organic compounds from vegetation contributes to its ambient atmospheric concentrations. wikipedia.org

Due to its volatility, the atmosphere is a key environmental compartment for this compound. Its distribution will be governed by atmospheric transport and its relatively short lifetime due to rapid photochemical reactions.

In aquatic systems, its presence will be influenced by direct deposition from the atmosphere and runoff from terrestrial environments. Its moderate water solubility suggests that it will be present in the dissolved phase, where it can be subject to microbial degradation. Partitioning to sediment may also occur, although its relatively low octanol-water partition coefficient (LogP) suggests this may not be a dominant process.

In soil environments, this compound can be introduced through plant litter decomposition and atmospheric deposition. Its fate in soil will be determined by a combination of volatilization back into the atmosphere, leaching into groundwater, and, most importantly, microbial degradation. The dynamics of this compound in soil will be influenced by soil type, organic matter content, moisture, and the composition of the soil microbiome.

While qualitative information points to its presence across different environmental matrices, quantitative data on the concentrations of this compound in ambient air, water, and soil are scarce, highlighting an area for future research.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. rsdjournal.orgpageplace.de For a molecule like 6,10-dimethylundec-5-en-2-one, methods such as Density Functional Theory (DFT) can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.

The reactivity of this compound is largely dictated by the presence of the carbonyl group and the carbon-carbon double bond. The oxygen atom of the carbonyl group possesses a partial negative charge, making it a nucleophilic center and susceptible to electrophilic attack. Conversely, the carbonyl carbon is electrophilic. The double bond represents a region of high electron density, rendering it susceptible to electrophilic addition reactions.

Key Electronic Properties Predicted by Quantum Chemical Calculations:

PropertyDescriptionPredicted Characteristics for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons, indicative of the molecule's ability to donate electrons.Likely localized around the C=C double bond, suggesting this is the primary site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons, indicating the molecule's ability to accept electrons.Expected to be centered on the carbonyl group, specifically the C=O π* antibonding orbital, making the carbonyl carbon electrophilic.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, revealing regions of positive and negative charge.Negative potential (red/yellow) would be concentrated around the carbonyl oxygen, while positive potential (blue) would be near the carbonyl carbon and hydrogen atoms.

These calculations can also be used to determine various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness, which quantify the molecule's resistance to change in its electron distribution and its polarizability, respectively.

Molecular Modeling and Conformation Analysis

The flexibility of the undecene chain in this compound results in a multitude of possible conformations. imperial.ac.uk Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational space and identifying the most stable, low-energy conformers. mdpi.com

For this compound, the long hydrocarbon tail allows for considerable rotational freedom around the single bonds. The molecule will likely adopt an extended conformation to minimize steric clashes between the methyl groups. However, folded conformations stabilized by weak intramolecular interactions cannot be ruled out without detailed computational analysis. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule can influence its biological activity and physical properties.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects, non-clinical)

By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to build a theoretical SAR model. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: LogP (partition coefficient).

Hypothetical SAR Insights for this compound:

Structural ModificationPotential Impact on Activity
Chain Length Altering the length of the undecene chain would affect the molecule's lipophilicity, potentially influencing its interaction with biological membranes or receptor binding pockets.
Position of the Double Bond Shifting the position of the C=C double bond would change the molecule's geometry and electronic properties, which could impact its reactivity and biological targets.
Substitution on the Chain Adding or removing methyl groups would alter the steric profile and could influence how the molecule fits into a binding site.

These theoretical predictions can guide the synthesis of new analogs with potentially enhanced or modified activities, thereby streamlining the drug discovery process.

Mechanistic Computations for Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. patonlab.com A relevant example for understanding the potential reactivity of this compound is the acid-catalyzed cyclization of the structurally similar pseudoionone (B86502) to form α- and β-ionones, a key step in the synthesis of vitamin A. researchgate.netdatapdf.com

Computational studies on this reaction have elucidated the detailed mechanism, which involves the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the double bond to form a six-membered ring carbocation intermediate. wpmucdn.com The subsequent deprotonation leads to the formation of the different ionone (B8125255) isomers.

Key Findings from Computational Studies of Pseudoionone Cyclization:

Reaction StepComputational Insight
Protonation The initial protonation of the carbonyl group is a crucial step that activates the molecule for cyclization.
Cyclization The formation of the six-membered ring proceeds through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
Deprotonation The final deprotonation step determines the regioselectivity of the reaction, leading to the formation of either the α- or β-ionone. The relative energies of the transition states for deprotonation dictate the product ratio.

By analogy, computational studies could be employed to explore the reaction pathways of this compound under various conditions, predicting its stability, potential degradation products, and its reactivity in different chemical environments.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional chemical synthesis of geranylacetone (B162166) often involves multi-step processes that may utilize harsh reagents and generate significant waste. chemicalbook.com Current research is actively pursuing more sustainable and environmentally friendly synthetic methodologies, including biocatalysis and green chemistry approaches.

One promising avenue is the use of enzymes in the synthesis of geranylacetone. Biocatalytic reduction of pseudoionone (B86502), a precursor, has been demonstrated using ene-reductases. researchgate.net This enzymatic approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. The use of whole-cell biocatalysts, such as lyophilized E. coli cells overexpressing an ene-reductase, simplifies the process by eliminating the need for enzyme purification. researchgate.net

Another key strategy involves the application of green chemistry principles to traditional synthetic routes. The Carroll rearrangement, a classical method for geranylacetone synthesis, traditionally uses high temperatures and metal catalysts. wikipedia.org Research is exploring the use of more benign catalysts and solvent-free reaction conditions to improve the environmental footprint of this process. For instance, the use of solid acid catalysts can facilitate easier separation and recycling, minimizing waste.

Synthetic RouteCatalyst/MethodKey AdvantagesReference(s)
Biocatalytic ReductionEne-reductase (e.g., from Saccharomyces pastorianus)High regioselectivity, mild reaction conditions, reduced waste researchgate.net
Carroll RearrangementLinalool (B1675412) and ethyl acetoacetate (B1235776)Well-established reaction chemicalbook.comwikipedia.org
Green Carroll RearrangementSolid acid catalysts, solvent-free conditionsCatalyst recyclability, reduced solvent waste, improved atom economy google.com

Exploration of Undiscovered Biological Functions (Non-Human)

Geranylacetone is known to play diverse roles in chemical communication and defense in various organisms. Emerging research continues to uncover new biological functions, particularly in insects and plants.

In the realm of insect chemical ecology, geranylacetone has been identified as a component of the male-produced sex pheromone in the Mediterranean fruit fly, Ceratitis capitata. This discovery opens up possibilities for its use in pest management strategies, such as in monitoring and mating disruption. Furthermore, studies have demonstrated its antifeedant and deterrent effects against aphids like Myzus persicae. nih.gov This suggests its potential as a natural insecticide. Research has also explored the larvicidal activity of geranylacetone and its derivatives against mosquito larvae, such as Culex quinquefasciatus, indicating its potential as a biodegradable mosquitocide. mdpi.comresearchgate.net

In plant science, the allelopathic potential of terpenoids like geranylacetone is an area of growing interest. Allelochemicals are compounds released by a plant that can influence the growth and development of neighboring plants. nih.gov While direct studies on the allelopathic effects of geranylacetone are limited, related monoterpenes have been shown to inhibit seed germination and seedling growth of various weeds. researchgate.net Future research may focus on elucidating the specific allelopathic properties of geranylacetone and its potential application as a natural herbicide.

OrganismBiological FunctionPotential ApplicationReference(s)
Ceratitis capitata (Medfly)Component of male sex pheromonePest monitoring and control
Myzus persicae (Green peach aphid)Antifeedant and deterrentNatural insecticide nih.gov
Culex quinquefasciatus (Southern house mosquito)Larvicidal agentBiodegradable mosquitocide mdpi.comresearchgate.net
Various Plant SpeciesPotential allelochemicalNatural herbicide nih.govresearchgate.net

Integration of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of geranylacetone in complex matrices, such as environmental samples, food products, and biological tissues, require sensitive and selective analytical methods. Research in this area focuses on the development and application of advanced analytical techniques for trace-level analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like geranylacetone. Innovations in this area include the use of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), which provides enhanced separation and identification of compounds in complex mixtures.

For trace analysis in aqueous samples, solid-phase microextraction (SPME) followed by GC-MS offers a solvent-free and sensitive method for concentrating the analyte before analysis. In the food and beverage industry, techniques such as headspace GC-MS are employed to analyze the volatile aroma profile, including the presence of geranylacetone.

Analytical TechniqueMatrixPurposeKey FeaturesReference(s)
GC-MSInsect volatiles, essential oilsIdentification and quantificationHigh sensitivity and selectivity
GCxGC-TOF-MSComplex volatile mixturesEnhanced separation and identificationHigh peak capacity and resolution
SPME-GC-MSWater, environmental samplesTrace analysisSolvent-free, high concentration factor nist.gov
Headspace GC-MSFood and beveragesAroma profilingAnalysis of volatile compounds nih.gov

Sustainable Production and Biorefinery Applications (non-clinical)

The production of geranylacetone and other valuable chemicals from renewable feedstocks is a key goal of the biorefinery concept. Metabolic engineering of microorganisms offers a promising pathway for the sustainable and scalable production of terpenoids.

While direct microbial production of geranylacetone is still an emerging field, significant progress has been made in engineering yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, for the production of its precursor, geraniol (B1671447). nih.gov By introducing and optimizing heterologous metabolic pathways, researchers have been able to achieve high titers of geraniol from simple sugars. nih.gov Further enzymatic or chemical conversion of this bio-based geraniol could lead to a fully renewable route for geranylacetone.

Metabolic engineering efforts in organisms like E. coli and S. cerevisiae have demonstrated the potential to produce a wide range of isoprenoids. lbl.govdtu.dk These platforms can be adapted for the production of geranylacetone by introducing the necessary biosynthetic genes. The oleaginous yeast Yarrowia lipolytica is a particularly attractive host due to its high flux towards the fatty acid biosynthesis pathway, which can be engineered for the production of methyl ketones. nih.govnih.gov

The integration of geranylacetone production into a broader biorefinery model could involve the utilization of lignocellulosic biomass as a feedstock. This would further enhance the sustainability of the process and contribute to a circular bioeconomy.

Production PlatformPrecursor/TargetKey Engineering StrategiesPotential AdvantagesReference(s)
Saccharomyces cerevisiaeGeraniolOverexpression of mevalonate (B85504) pathway genes, introduction of geraniol synthaseWell-established industrial host, extensive genetic tools nih.gov
Yarrowia lipolyticaGeraniol, Methyl KetonesEngineering of fatty acid and mevalonate pathwaysHigh flux towards precursors, ability to utilize diverse feedstocks nih.govnih.govnih.gov
Escherichia coliIsoprenoidsHeterologous expression of biosynthetic pathwaysRapid growth, well-understood genetics lbl.govmdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 6,10-dimethylundec-5-en-2-one, and how are stereochemical outcomes controlled?

Methodological Answer:
The compound is typically synthesized via multi-step pathways involving aldol condensation or isomerization of precursors like farnesyl derivatives. For stereochemical control, chiral catalysts (e.g., organocatalysts) or enzymatic resolution methods are employed. A patented approach (IN 2015) describes starting with a stereoisomeric mixture of this compound and selectively isolating the (6R,10R)-isomer using crystallization or chromatographic techniques . Characterization via chiral GC or HPLC is critical to verify enantiomeric purity.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:
Key techniques include ¹H/¹³C NMR (to confirm olefinic protons at δ 5.3–5.5 ppm and ketone carbonyl at ~208 ppm), GC-MS (for molecular ion [M⁺] at m/z 210), and IR (C=O stretch ~1700 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt reevaluation of sample purity, solvent effects, or stereochemical assignments. Cross-referencing with computational simulations (e.g., DFT-based NMR prediction) can validate experimental observations .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To resolve these:

  • Standardize protocols (e.g., OECD guidelines for cytotoxicity assays).
  • Perform dose-response curves (IC₅₀/EC₅₀) with internal controls.
  • Use meta-analysis tools to compare datasets across studies, accounting for variables like enantiomeric purity or solvent artifacts .

Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict logP (lipophilicity) and pKa , while Molecular Dynamics (MD) simulations assess membrane permeability. Tools like COSMO-RS or Gaussian09 are recommended. Validate predictions experimentally via HPLC logk′ measurements or shake-flask partitioning .

Basic: How should researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Document reaction parameters (temperature, solvent purity, catalyst loading).
  • Use validated reference standards (e.g., USP-grade reagents).
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for full transparency .

Advanced: What experimental designs optimize yield in large-scale syntheses of this compound?

Methodological Answer:
Apply Design of Experiments (DoE) to screen variables (e.g., catalyst concentration, reaction time). Response Surface Methodology (RSM) can model nonlinear relationships. For example, a Central Composite Design (CCD) may reveal optimal conditions for maximizing yield while minimizing byproducts .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies (ICH Q1A guidelines):

  • Store samples at 25°C/60% RH, 40°C/75% RH.
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Identify degradation products using LC-MS/MS.
  • Stabilizers like BHT (butylated hydroxytoluene) may extend shelf life .

Advanced: How can researchers validate the enantiomeric excess (ee) of this compound derivatives?

Methodological Answer:

  • Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a polar mobile phase.
  • Compare retention times to racemic standards.
  • Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .

Basic: What are the critical parameters for scaling up this compound synthesis from lab to pilot plant?

Methodological Answer:

  • Conduct hazard analysis (e.g., HAZOP) for exothermic reactions.
  • Optimize mixing efficiency (Reynolds number >10,000 for turbulent flow).
  • Validate purification steps (e.g., distillation efficiency) using mass balance calculations.
  • Pilot batches should adhere to GMP guidelines if intended for preclinical studies .

Advanced: How can machine learning models improve the design of this compound analogs with enhanced properties?

Methodological Answer:

  • Train models on datasets of structurally similar compounds with known bioactivity.
  • Use QSAR (Quantitative Structure-Activity Relationship) to predict logP, solubility, or receptor binding.
  • Open-source tools like RDKit or DeepChem enable feature engineering (e.g., molecular fingerprints). Validate predictions with wet-lab assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.